

Physicochemical Properties of 3-Thiopheneacetyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Thiopheneacetyl chloride*

Cat. No.: B171876

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of **3-Thiopheneacetyl chloride**, with a particular focus on its solubility characteristics. Given the limited availability of specific experimental data for the 3-isomer, this document also includes data from its close structural analog, 2-Thiopheneacetyl chloride, for comparative purposes. This guide is intended to support research and development activities by providing essential data, experimental considerations, and safety information.

Physicochemical Properties

3-Thiopheneacetyl chloride is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack.

A summary of the key physicochemical properties of **3-Thiopheneacetyl chloride** and its 2-isomer is presented in Table 1. It is important to note that while the electronic environment of the thiophene ring differs between the 2- and 3-positions, many of the bulk physical properties are expected to be similar.

Table 1: Physicochemical Properties of Thiopheneacetyl Chloride Isomers

Property	3-Thiopheneacetyl Chloride	2-Thiopheneacetyl Chloride	Source
Molecular Formula	C ₆ H ₅ ClOS	C ₆ H ₅ ClOS	[1] [2]
Molecular Weight	160.62 g/mol	160.62 g/mol	[1] [2]
CAS Number	13781-65-2	39098-97-0	[1] [2]
Appearance	Not specified; likely a liquid	Clear yellow to dark brown liquid	[2] [3]
Boiling Point	Not specified	105-106 °C at 22 mmHg	
Density	Not specified	1.303 g/mL at 25 °C	
Refractive Index	Not specified	n _{20/D} 1.551	
Vapor Pressure	Not specified	4 mmHg at 83 °C	
Flash Point	Not specified	102 °C (closed cup)	
LogP (calculated)	2.056	~2.1	[1]

Note: Properties for **3-Thiopheneacetyl chloride** are limited in the literature; data for the 2-isomer is provided for estimation and comparison.

Solubility Profile

Quantitative solubility data for **3-Thiopheneacetyl chloride** in common organic solvents is not readily available in published literature. However, based on its chemical structure and the general behavior of acyl chlorides, a qualitative solubility profile can be inferred.

Water: **3-Thiopheneacetyl chloride** is not soluble in water; it reacts violently with water and other protic solvents (e.g., alcohols) in an exothermic reaction to form 3-thiopheneacetic acid and hydrochloric acid.[\[2\]](#)[\[3\]](#) This reactivity is a critical consideration for its handling, storage, and use in synthesis.

Organic Solvents: It is expected to be soluble in a range of aprotic organic solvents. Commonly used solvents in reactions involving acyl chlorides include:

- Dichloromethane (DCM)
- Chloroform
- Tetrahydrofuran (THF)
- Diethyl ether
- Toluene
- Acetonitrile

The choice of solvent is critical and should be made based on the specific reaction conditions, ensuring the absence of water and other nucleophilic impurities.

Experimental Protocol: Determination of Solubility of a Reactive Acyl Chloride

The following is a generalized experimental protocol for determining the solubility of a reactive compound like **3-Thiopheneacetyl chloride** in an aprotic organic solvent. This procedure must be performed under anhydrous conditions in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Objective: To determine the approximate solubility of **3-Thiopheneacetyl chloride** in a selected anhydrous aprotic solvent at a specific temperature.

Materials:

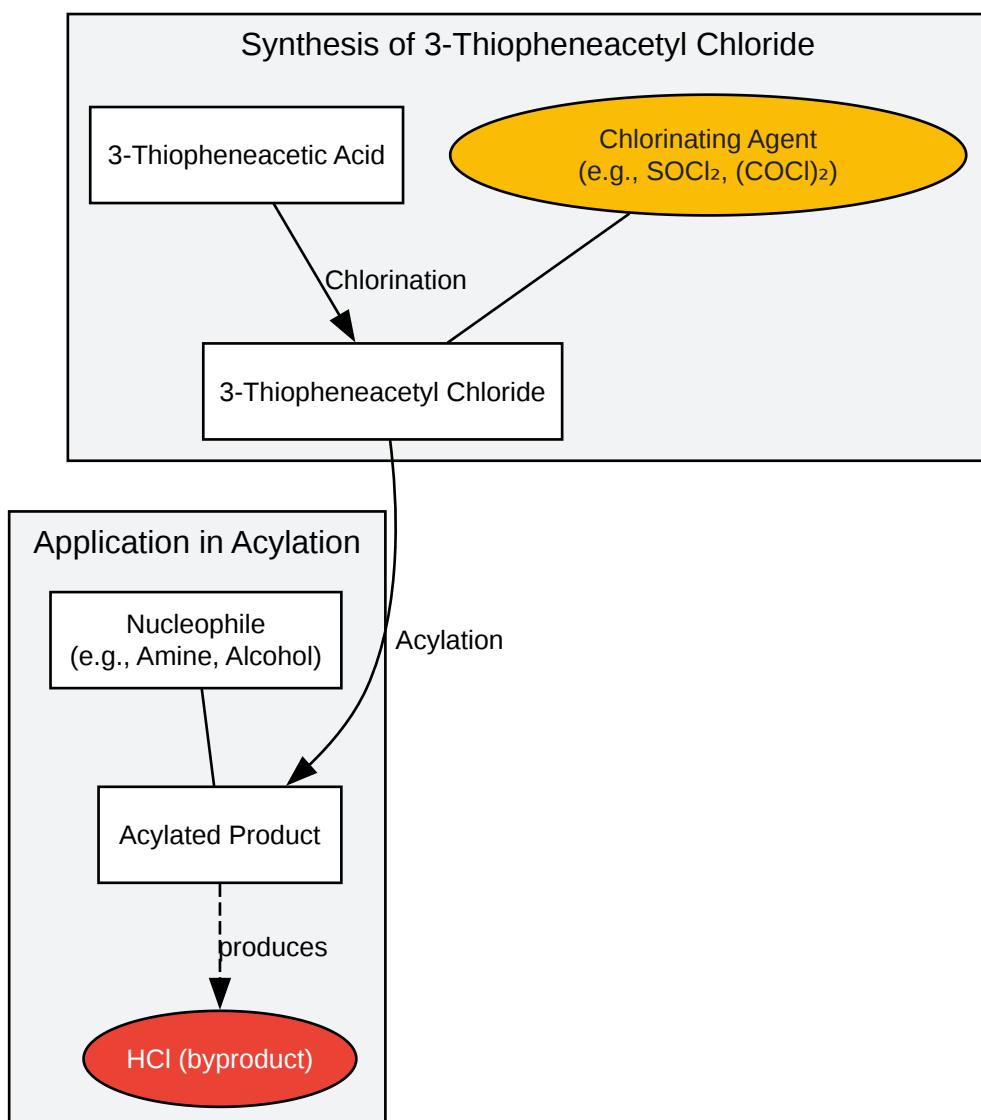
- **3-Thiopheneacetyl chloride**
- Anhydrous solvent (e.g., dichloromethane)
- Dry glassware (oven-dried and cooled under an inert atmosphere)
- Inert gas supply (e.g., nitrogen or argon)
- Magnetic stirrer and stir bar

- Syringes and needles
- Septa
- Analytical balance

Procedure:

- Preparation: Ensure all glassware is scrupulously dried and assembled under an inert atmosphere.
- Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the anhydrous solvent to a dry, tared flask equipped with a magnetic stir bar and a septum, under an inert atmosphere.
- Initial Addition of Solute: Carefully add a small, accurately weighed amount of **3-Thiopheneacetyl chloride** to the solvent with stirring.
- Incremental Addition: Continue to add small, accurately weighed increments of **3-Thiopheneacetyl chloride** to the stirred solution.
- Observation: After each addition, allow the mixture to stir for a sufficient period to ensure dissolution. Observe for the point at which a small amount of the added solid no longer dissolves, indicating that saturation has been reached.
- Equilibration: Once saturation is suspected, allow the mixture to stir at a constant temperature for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
- Calculation: The solubility is calculated based on the total mass of **3-Thiopheneacetyl chloride** that completely dissolved in the known volume of the solvent. The result can be expressed in g/L or mol/L.

Safety Precautions:

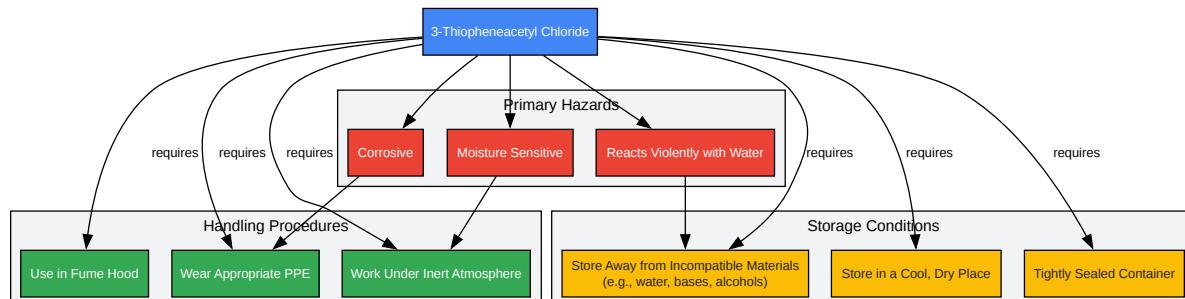

- Work in a well-ventilated fume hood.
- Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

- Handle **3-Thiopheneacetyl chloride** with care, as it is corrosive and moisture-sensitive.[\[4\]](#)
[\[5\]](#)
- Quench any residual acyl chloride carefully with an appropriate reagent (e.g., a solution of a non-protic base in an inert solvent).

Mandatory Visualizations

Synthesis and Reaction Workflow of 3-Thiopheneacetyl Chloride

The following diagram illustrates a typical synthesis route for **3-Thiopheneacetyl chloride** from 3-thiopheneacetic acid and its subsequent use in an acylation reaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and application of **3-Thiopheneacetyl chloride**.

Logical Relationship for Handling and Storage

This diagram outlines the critical considerations for the safe handling and storage of **3-Thiopheneacetyl chloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Thiopheneacetyl chloride | lookchem [lookchem.com]
- 2. 2-Thiopheneacetyl chloride | C6H5ClOS | CID 162362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiopheneacetyl chloride | lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Thiopheneacetyl Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171876#physicochemical-properties-of-3-thiopheneacetyl-chloride-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com